molecular formula C10H10N2O3 B1417293 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid CAS No. 1094219-66-5

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Cat. No. B1417293
M. Wt: 206.2 g/mol
InChI Key: RVEFJTNHWHRSDO-UHFFFAOYSA-N
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Description

“4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the CAS Number: 1094219-66-5 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6 (10 (14)15)5-8 (7)12-9/h1-2,5,11H,3-4H2, (H,12,13) (H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Organic Chemistry

    • Application : The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
    • Method : The experiment involved the cyclization of a glycine-derived enamino amide .
    • Results : The experiment resulted in a high yield and operational simplicity .
  • Pharmaceutical Chemistry

    • Application : Methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates were synthesized via a one-pot three-component condensation pathway .
    • Method : The synthesis involved microwave irradiation using varied benzaldehyde derivatives, methylcyanoacetate, and thio-barbituric acid in water as a green solvent .
    • Results : The synthesized compounds showed good in vitro antimicrobial and antifungal activities against different strains .
  • Medicinal Chemistry

    • Application : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide has various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
    • Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
    • Results : The main area of interest is in the search for antihypertensives .
  • Antiviral Study

    • Application : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
    • Method : Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .
    • Results : The compounds showed almost on par with well-known antiviral commercial drug, Ribavirin .
  • Green Chemistry

    • Application : 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including; antimicrobial, antiviral, anticancer, anti-inflammatory action .
    • Method : The synthesis of these compounds involves a green approach .
    • Results : These compounds also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .
  • Antitumor Activity

    • Application : 3-Methyl-4-oxo-3,4-dihydroimidazo .
    • Method : The compound IVi was compared with the control drug .
    • Results : Compound IVi possessed more potent inhibitory activity against breast cancer cell T47D, the survival percentage was 34.97% vs. 62.35% of temozolomide .
  • Antimalarial Activity

    • Application : The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial activities .
    • Method : The synthesis of these compounds involves the cyclization of α-amino ynones .
    • Results : This method has shown significant scope .
  • HIV-1 Protease Inhibitory Activity

    • Application : Pyrrolin-4-ones have shown HIV-1 protease inhibitory activities .
    • Method : The synthesis of these compounds involves the cyclization of α-amino ynones .
    • Results : This method has shown significant scope .
  • Adrenergic Receptor Antagonists

    • Application : 2-oxo-1,2,3,4-tetrahydropyrimidines include the adrenergic receptor antagonists for prostatic hyperplasia treatment .
    • Method : The synthesis of these compounds involves a green approach .
    • Results : These compounds have multiple therapeutic and pharmacological activities .
  • Breast Cancer Treatment

    • Application : Compound IVi possessed more potent inhibitory activity against breast cancer cell T47D .
    • Method : The compound IVi was compared with the control drug .
    • Results : The survival percentage was 34.97% vs. 62.35% of temozolomide .
  • Antihypertensives

    • Application : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide has various pharmacological activities such as antihypertensive .
    • Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
    • Results : The main area of interest is in the search for antihypertensives .
  • Antimicrobial Activity

    • Application : The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide has various pharmacological activities such as antimicrobial .
    • Method : Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
    • Results : The main area of interest is in the search for antimicrobials .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-3-4-11-7-2-1-6(10(14)15)5-8(7)12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEFJTNHWHRSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
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